

# Z-Leu-Arg-AMC: An In-Depth Technical Guide for Researchers

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## Compound of Interest

Compound Name: Z-Leu-Arg-AMC

Cat. No.: B120511

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For researchers, scientists, and drug development professionals, the fluorogenic substrate **Z-Leu-Arg-AMC** (N- $\alpha$ -Carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin) is a critical tool for the sensitive and specific detection of a range of protease activities. This guide provides a comprehensive overview of its biochemical properties, detailed experimental protocols for its key enzyme targets, and the associated signaling pathways.

This synthetic peptide substrate is recognized and cleaved by several classes of proteases, most notably Cathepsins (K, L, V, and S), Kallikrein, and the Plasmodium falciparum cysteine protease, Falcipain II.<sup>[1]</sup> Upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC moiety is released. This liberation results in a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity.

## Core Product Information

Below is a summary of the key technical specifications for **Z-Leu-Arg-AMC**.

Property	Value
CAS Number	156192-32-4
Molecular Weight	578 g/mol [1]
Excitation Wavelength	360-380 nm[1]
Emission Wavelength	440-460 nm[1]
Appearance	Solid
Solubility	Soluble in DMSO

## Enzymatic Targets and Kinetic Parameters

**Z-Leu-Arg-AMC** is a substrate for a variety of proteases. The following table summarizes the known and estimated kinetic parameters. Researchers are encouraged to determine the specific kinetic constants under their own experimental conditions, as these values can be influenced by factors such as buffer composition, pH, and temperature.

Enzyme	Enzyme Class	Km	kcat	kcat/Km (M <sup>-1</sup> s <sup>-1</sup> )
Cathepsin S	Cysteine Protease	2.1 μM	0.013 s <sup>-1</sup>	6190
Cathepsin K	Cysteine Protease	Data not available	Data not available	Data not available
Cathepsin L	Cysteine Protease	~0.77 μM (for Z- Phe-Arg-AMC)[2]	~1.5 s <sup>-1</sup> (for Z- Phe-Arg-AMC)[2]	Data not available
Cathepsin V	Cysteine Protease	Data not available	Data not available	Data not available
Kallikrein	Serine Protease	Data not available	Data not available	Data not available
Falcipain II	Cysteine Protease	Data not available	Data not available	Data not available

Note: Kinetic data for Cathepsin S was obtained from a study on wild-type and variant forms of the enzyme. The provided values are for the wild-type enzyme.

## Experimental Protocols

The following are detailed protocols for the use of **Z-Leu-Arg-AMC** in assessing the activity of its primary enzyme targets.

### Cathepsin Activity Assay

This protocol provides a general method for measuring the activity of Cathepsins K, L, S, and V.

Materials:

- **Z-Leu-Arg-AMC** stock solution (10 mM in DMSO)
- Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
- Purified active Cathepsin enzyme (K, L, S, or V)
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
  - Prepare the Assay Buffer and keep it on ice.
  - Dilute the **Z-Leu-Arg-AMC** stock solution to a working concentration of 20  $\mu$ M in Assay Buffer immediately before use.
  - Dilute the purified Cathepsin enzyme to a working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically.
- Assay Setup:

- To each well of the 96-well plate, add 50  $\mu$ L of the diluted enzyme solution.
- Include control wells with Assay Buffer only (blank) and wells with a known cathepsin inhibitor to determine background fluorescence.
- Initiation and Measurement:
  - Initiate the reaction by adding 50  $\mu$ L of the 20  $\mu$ M **Z-Leu-Arg-AMC** working solution to each well.
  - Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
  - Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
- Data Analysis:
  - Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
  - If determining kinetic constants, repeat the assay with varying concentrations of the substrate.

## Kallikrein Activity Assay

This protocol outlines a method for measuring plasma kallikrein activity.

Materials:

- **Z-Leu-Arg-AMC** stock solution (10 mM in DMSO)
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
- Purified active plasma Kallikrein
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader

**Procedure:**

- Reagent Preparation:
  - Prepare the Assay Buffer.
  - Dilute the **Z-Leu-Arg-AMC** stock solution to a working concentration of 20  $\mu$ M in Assay Buffer.
  - Dilute the purified Kallikrein enzyme in Assay Buffer.
- Assay Setup:
  - Add 50  $\mu$ L of the diluted enzyme solution to each well of a 96-well plate.
  - Include blank and inhibitor control wells.
- Initiation and Measurement:
  - Start the reaction by adding 50  $\mu$ L of the 20  $\mu$ M **Z-Leu-Arg-AMC** working solution.
  - Measure fluorescence kinetically at 37°C with excitation at ~380 nm and emission at ~460 nm.
- Data Analysis:
  - Calculate the reaction rate from the linear phase of the fluorescence increase.

## Falcipain II Activity Assay

This protocol is designed for measuring the activity of the *Plasmodium falciparum* cysteine protease, Falcipain II.

**Materials:**

- **Z-Leu-Arg-AMC** stock solution (10 mM in DMSO)
- Assay Buffer: 100 mM Sodium Acetate, 10 mM DTT, pH 5.5

- Purified active Falcipain II
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader

#### Procedure:

- Reagent Preparation:
  - Prepare the Assay Buffer.
  - Dilute the **Z-Leu-Arg-AMC** stock solution to a working concentration of 10  $\mu$ M in Assay Buffer.[3]
  - Dilute the purified Falcipain II enzyme in Assay Buffer.
- Assay Setup:
  - To each well, add 50  $\mu$ L of the diluted Falcipain II solution.
  - Include appropriate controls.
- Initiation and Measurement:
  - Initiate the reaction by adding 50  $\mu$ L of the 10  $\mu$ M **Z-Leu-Arg-AMC** working solution.
  - Measure fluorescence kinetically at 37°C with excitation at ~355 nm and emission at ~460 nm.[3]
- Data Analysis:
  - Determine the reaction rate from the linear portion of the fluorescence curve.

## Signaling Pathways and Biological Context

The proteases targeted by **Z-Leu-Arg-AMC** are key players in a multitude of physiological and pathological processes. Understanding these pathways is crucial for interpreting experimental data.

## Cathepsin K in Bone Resorption

Cathepsin K is a crucial enzyme in osteoclast-mediated bone resorption. Its expression and activity are tightly regulated by the RANKL/RANK signaling pathway.

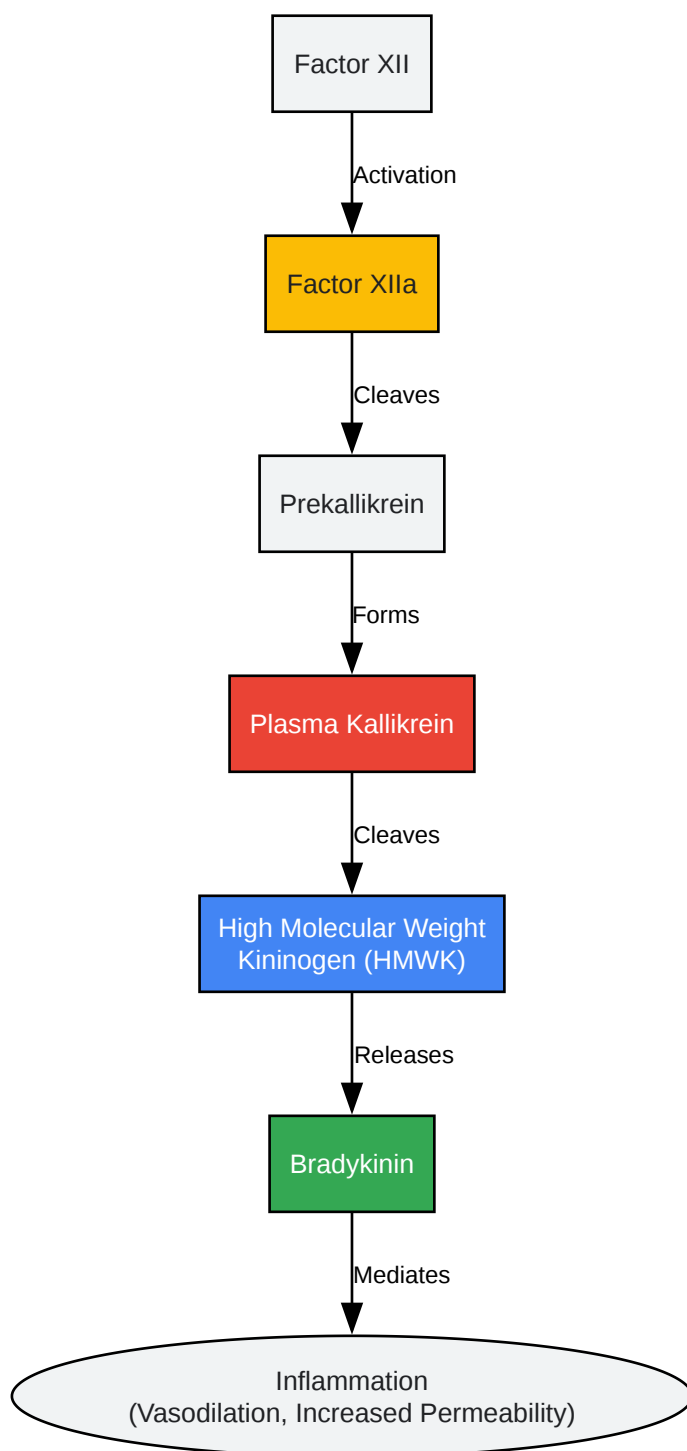


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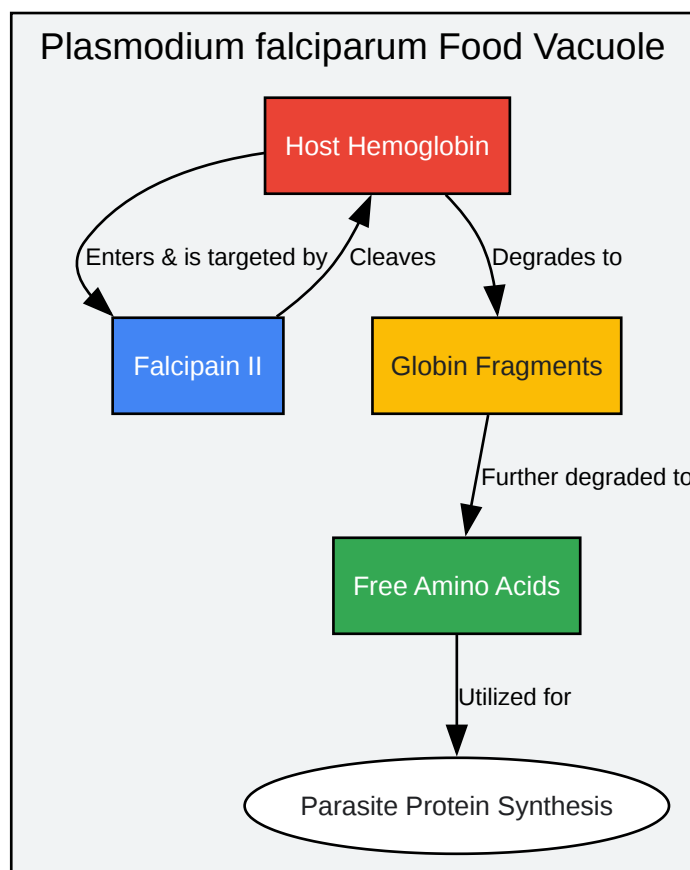
Caption: Cathepsin K's role in bone resorption is initiated by RANKL signaling.

## The Plasma Kallikrein-Kinin System

Plasma kallikrein is a central component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.







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